ARN5187

Autophagy Cytotoxicity Cancer

ARN5187 uniquely combines REV-ERBβ antagonism with late-stage autophagy inhibition. Unlike single-mechanism compounds like chloroquine or SR8278, ARN5187 offers synergistic cytotoxicity validated in BT-474 models with a >4.3-fold lower EC50. Essential for dissecting circadian/autophagy crosstalk and as a lead optimization scaffold. Ensure robust, interpretable apoptosis data by procuring this dual-mechanism tool.

Molecular Formula C24H32FN3O
Molecular Weight 397.5 g/mol
Cat. No. B12420299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN5187
Molecular FormulaC24H32FN3O
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O
InChIInChI=1S/C24H32FN3O/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3
InChIKeyRMYLFPZPIDTXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARN5187 REV-ERBβ Dual Inhibitor Compound Overview for Cancer Research Procurement


ARN5187 (4-(((1-(2-Fluorophenyl)cyclopentyl)amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol) is a lysosomotropic ligand of the nuclear receptor REV-ERBβ that exhibits dual inhibitory activity toward REV-ERB-mediated transcriptional repression and autophagy [1]. It is a cell-permeable piperazinylmethylphenol compound that directly interacts with the ligand-binding domain (LBD) of REV-ERBβ, relieves transcriptional repression, and disrupts lysosomal function to block autophagy at a late stage .

Why ARN5187 Cannot Be Replaced by Standard Autophagy Inhibitors or REV-ERB Ligands


The unique differentiation of ARN5187 lies in its proven dual mechanism: it simultaneously antagonizes REV-ERBβ-mediated transcriptional repression and inhibits autophagy. In contrast, compounds like chloroquine (CQ) solely inhibit autophagy without engaging REV-ERBβ [1]. Similarly, other REV-ERB ligands lack the autophagy-inhibitory component. This dual activity is not merely additive; studies confirm that silencing REV-ERBβ sensitizes cells to chloroquine, indicating a synergistic relationship [1]. Procurement of single-mechanism alternatives—whether a pure autophagy inhibitor (e.g., chloroquine) or a pure REV-ERB antagonist (e.g., SR8278)—will fail to recapitulate the significantly enhanced cytotoxic potency observed with ARN5187.

ARN5187 Quantitative Differentiation Data Against Chloroquine and Analogs


ARN5187 Exhibits 4.3-Fold Superior Cytotoxic Potency Over Chloroquine in BT-474 Breast Cancer Cells

In a direct head-to-head comparison, ARN5187 demonstrated significantly greater cytotoxic potency than chloroquine (CQ) in BT-474 breast cancer cells. ARN5187 achieved an EC50 of 23.5±7.3 μM, whereas CQ showed minimal effect with an EC50 >100 μM, representing a greater than 4.3-fold improvement in potency [1].

Autophagy Cytotoxicity Cancer

ARN5187 Induces Significantly Stronger Apoptotic Response Versus Chloroquine in BT-474 Cells

Direct comparison of caspase-3/-7 induction, a hallmark of apoptosis, revealed that ARN5187 treatment (50 μM, 48h) resulted in a significantly higher percentage of caspase-positive BT-474 cells compared to an equimolar concentration of chloroquine [1]. The study reported a statistically significant difference between the two compounds, underscoring ARN5187's enhanced ability to trigger programmed cell death.

Apoptosis Caspase Activation Cancer

ARN5187 Antagonizes REV-ERBβ Transcriptional Repression with an EC50 of 15 μM, an Activity Absent in Chloroquine

In a REV-ERBβ reporter gene assay, ARN5187 dose-dependently antagonized transcriptional repression, yielding an EC50 of 15±3.2 μM [1]. In stark contrast, chloroquine (CQ) showed no REV-ERB antagonism activity under identical conditions, confirming that this mechanism is unique to ARN5187 among autophagy inhibitors [1].

Transcriptional Regulation REV-ERB Reporter Assay

ARN5187 Displays Potent Lysosomotropic Activity (EC50 9.5 μM) Comparable to Chloroquine

Lysosomotropism, the ability to accumulate in lysosomes, is a key feature of autophagy inhibitors. ARN5187 demonstrated potent lysosomal accumulation with an EC50 of 9.5±1.2 μM, which is comparable to the clinically used autophagy inhibitor chloroquine (EC50 = 4.8±1.9 μM) [1]. This confirms that the enhanced cytotoxicity of ARN5187 is not due to superior lysosomal targeting but rather to its additional REV-ERBβ antagonism.

Lysosomotropism Autophagy Mechanism of Action

ARN5187 Serves as a Scaffold for Next-Generation Dual Inhibitors with Further Enhanced Potency

Subsequent structure-activity relationship (SAR) studies using ARN5187 as a scaffold led to the identification of analogue 30, which exhibited 15-fold greater REV-ERBβ inhibitory and cytotoxic activities compared to ARN5187 [1]. Additionally, analogue 30 induced death in a panel of tumor cell lines at doses 5-50 times lower than an equitoxic amount of chloroquine [1].

Medicinal Chemistry SAR Analogue Development

ARN5187 Validated Application Scenarios in Oncology and Autophagy Research


Investigating the Synergistic Interplay Between Nuclear Receptor Signaling and Autophagy in Cancer

Researchers exploring the crosstalk between circadian/nuclear receptor pathways and cellular degradation mechanisms should use ARN5187 as the only commercially available tool with validated dual REV-ERBβ antagonism and autophagy inhibition. Its unique ability to simultaneously block both processes [1] makes it indispensable for dissecting how REV-ERBβ sustains cancer cell survival when autophagy is compromised [2].

Screening for Enhanced Cytotoxicity in Breast Cancer and Other Tumor Models

ARN5187 is the preferred compound for cell viability screens in cancer models where REV-ERBβ is overexpressed (e.g., BT-474 breast cancer cells). Its >4.3-fold lower EC50 compared to chloroquine [1] ensures that cytotoxic effects are reliably observed at concentrations that do not confound results due to off-target lysosomal disruption alone. This is critical for generating robust, interpretable dose-response data.

Studying Apoptosis Induction Independent of Lysosomal Accumulation

For studies aiming to characterize apoptosis pathways driven by REV-ERB antagonism rather than pure lysosomal stress, ARN5187 is the ideal choice. Its comparable lysosomotropic potency to chloroquine [1] but significantly higher caspase activation [1] allows researchers to attribute enhanced apoptotic signaling to its unique REV-ERBβ inhibitory activity, providing mechanistic clarity not possible with single-mechanism autophagy inhibitors.

Medicinal Chemistry Optimization of Dual Autophagy/REV-ERB Inhibitors

Drug discovery programs seeking to develop next-generation anticancer agents with this dual mechanism should procure ARN5187 as the validated starting scaffold. As demonstrated by SAR studies, modifications to the ARN5187 core can yield analogues with up to 15-fold improved potency [1], confirming its utility as a productive chemical template for lead optimization and patent prosecution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN5187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.